![molecular formula C13H20N4O4 B13517884 2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13517884.png)
2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl 1-methyl 4-(azidomethyl)-2-azabicyclo[211]hexane-1,2-dicarboxylate is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 2-tert-butyl 1-methyl 4-(azidomethyl)-2-azabicyclo[211]hexane-1,2-dicarboxylate involves multiple stepsThe reaction conditions typically involve the use of strong bases, protecting groups, and specific solvents to ensure high yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The azidomethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as sodium azide
Wissenschaftliche Forschungsanwendungen
2-tert-butyl 1-methyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic compounds.
Material Science: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azabicyclohexane derivatives and tert-butyl esters. Compared to these, 2-tert-butyl 1-methyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of the azidomethyl group, which provides additional reactivity and potential for functionalization .
Eigenschaften
Molekularformel |
C13H20N4O4 |
|---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
2-O-tert-butyl 1-O-methyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20N4O4/c1-11(2,3)21-10(19)17-8-12(7-15-16-14)5-13(17,6-12)9(18)20-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
NZSJZTHZUFNWMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)OC)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


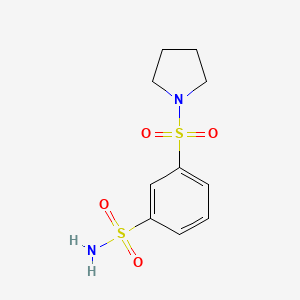
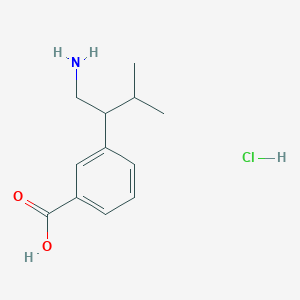
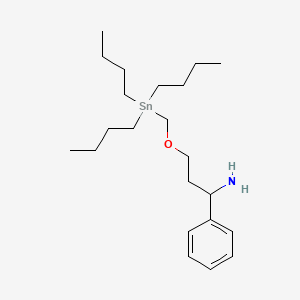
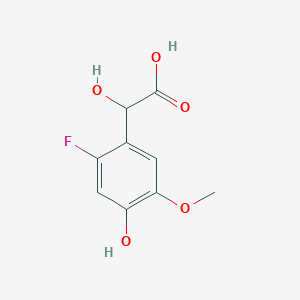
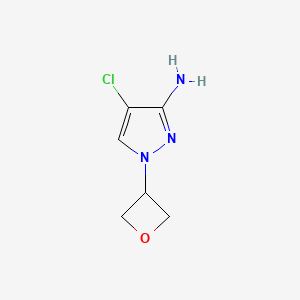

![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
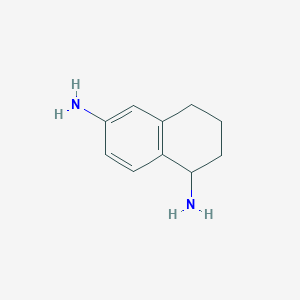


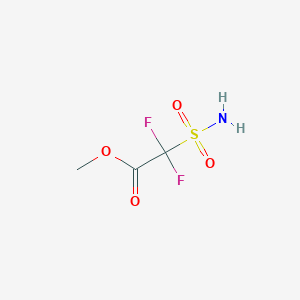
![tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate](/img/structure/B13517867.png)
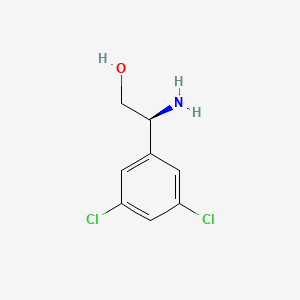
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)
